molecular formula C13H17NO2 B2733390 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol CAS No. 1880080-18-1

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol

Katalognummer B2733390
CAS-Nummer: 1880080-18-1
Molekulargewicht: 219.284
InChI-Schlüssel: GJNSIIBJONMKNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroisoquinoline ring attached to an oxolan-3-ol group. The InChI code for this compound is 1S/C16H17NO.ClH/c18-16-7-5-13 (6-8-16)11-17-10-9-14-3-1-2-4-15 (14)12-17;/h1-8,18H,9-12H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride, is 275.78 . More specific physical and chemical properties of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol” are not available from the search results.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Cancer and CNS Disorders

The compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)oxolan-3-ol, as a part of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class, has been investigated for its therapeutic potential in various domains, including cancer and central nervous system (CNS) disorders. THIQ derivatives have been identified for their anticancer properties, evidenced by the approval of trabectedin for treating soft tissue sarcomas. This milestone underscores the significance of THIQ compounds in anticancer drug discovery. Moreover, specific derivatives within this class have shown promising results against a spectrum of diseases, including malaria, CNS disorders, cardiovascular diseases, metabolic disorders, and infectious diseases such as HIV, HSV, and tuberculosis. The exploration of THIQ derivatives, including this compound, highlights their potential as novel therapeutic agents with unique mechanisms of action (Singh & Shah, 2017).

Role in Anticancer Antibiotics

Trabectedin, a marine-derived compound featuring a tetrahydroisoquinoline structure similar to this compound, exemplifies the potential of THIQ derivatives in oncology. Its mechanism involves interactions with DNA, affecting transcription factors, DNA binding proteins, and DNA repair pathways. This distinct action suggests that compounds within the THIQ class could offer new avenues for cancer treatment, supporting further research into their application in oncology (D’Incalci & Galmarini, 2010).

Implications for Neurodegenerative Diseases

The study of derivatives like salsolinol, related to this compound, reveals potential implications for catecholaminergic transmission in the brain. These compounds could play roles in regulating neurotransmitter systems implicated in neurodegenerative diseases such as Parkinson's disease and chronic alcoholism, hinting at the possibility of developing new treatments for these conditions based on THIQ derivatives (Mravec, 2006).

Contribution to Antimicrobial and Antiviral Research

The exploration of THIQ derivatives extends to antimicrobial and antiviral applications, indicating a versatile therapeutic profile for compounds like this compound. Research on related compounds demonstrates efficacy against HSV, showcasing the potential of THIQ derivatives in developing new antiviral agents (Zhang Yi-zh, 2006).

Zukünftige Richtungen

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13-9-16-8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSIIBJONMKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.